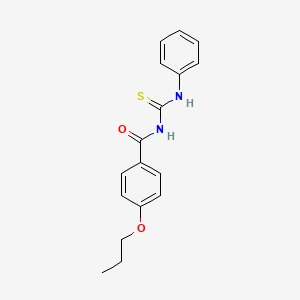
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has made it popular among athletes and bodybuilders.
Mecanismo De Acción
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ increases the uptake and oxidation of fatty acids in skeletal muscle, leading to increased endurance and reduced fatigue. It also increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to improve endurance and reduce fatigue in animal models, as well as enhance muscle fiber composition and increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been found to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. However, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its ability to improve endurance and reduce fatigue in animal models, as well as its anti-cancer properties. However, its use in sports and bodybuilding has raised concerns about its safety and potential for abuse. In addition, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, including its potential therapeutic effects on metabolic and cardiovascular diseases, as well as its anti-cancer properties. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential for abuse in sports and bodybuilding. Finally, further studies are needed to identify the optimal dosage and administration methods for 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetophenone, which is then reacted with hydroxylamine hydrochloride to yield 2-(4-isopropylphenoxy)acetohydroxamic acid. The final step involves the reaction of 2-(4-isopropylphenoxy)acetohydroxamic acid with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of triethylamine to form 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to have anti-cancer properties, as it can inhibit the growth of various cancer cell lines. However, its ability to enhance physical performance has also led to its use in sports and bodybuilding.
Propiedades
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)16(20)18-15-10-12(3)22-19-15/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSGMFRSRWSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)